molecular formula C6H10BrNO2 B14292043 4-Bromo-N,N-dimethyl-3-oxobutanamide CAS No. 122013-04-1

4-Bromo-N,N-dimethyl-3-oxobutanamide

Cat. No.: B14292043
CAS No.: 122013-04-1
M. Wt: 208.05 g/mol
InChI Key: SCDGMODJDZOTMY-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethyl-3-oxobutanamide is an organic compound with the molecular formula C6H10BrNO2. It is a brominated derivative of N,N-dimethyl-3-oxobutanamide and is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethyl-3-oxobutanamide typically involves the bromination of N,N-dimethyl-3-oxobutanamide. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethyl-3-oxobutanamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioamides, and ethers.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

4-Bromo-N,N-dimethyl-3-oxobutanamide is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: As a probe to study enzyme-catalyzed reactions involving brominated substrates.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethyl-3-oxobutanamide involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-oxobutanamide: The non-brominated parent compound.

    4-Bromo-N,N-dimethyl-3-nitroaniline: A brominated derivative with a nitro group.

    3-Bromo-N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide: A structurally similar compound with a substituted phenyl group.

Uniqueness

4-Bromo-N,N-dimethyl-3-oxobutanamide is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its non-brominated or differently substituted analogs. This makes it valuable in specific synthetic and research applications where selective reactivity is required.

Properties

CAS No.

122013-04-1

Molecular Formula

C6H10BrNO2

Molecular Weight

208.05 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-3-oxobutanamide

InChI

InChI=1S/C6H10BrNO2/c1-8(2)6(10)3-5(9)4-7/h3-4H2,1-2H3

InChI Key

SCDGMODJDZOTMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC(=O)CBr

Origin of Product

United States

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